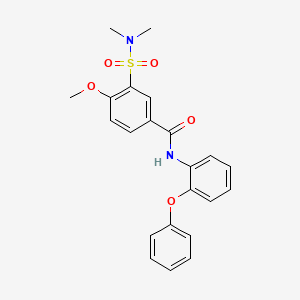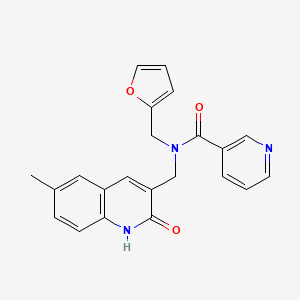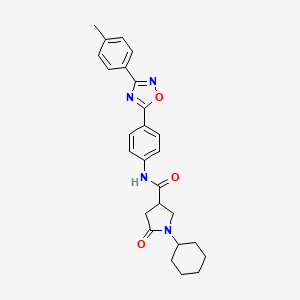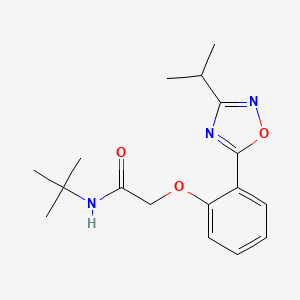
3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical formula, C16H17FNO3S. This compound is a member of the benzamide family and is commonly referred to as DFB. DFB is a potent inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as gene expression, cell proliferation, and apoptosis.
Mécanisme D'action
DFB inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. DFB has been shown to increase the levels of β-catenin, a key regulator of the Wnt signaling pathway, and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFB inhibits the proliferation of cancer cells and promotes their differentiation. DFB has also been shown to reduce the levels of amyloid-β, a protein that is involved in the development of Alzheimer's disease. In vivo studies have shown that DFB improves glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. DFB is also relatively stable and can be stored for long periods without significant degradation. However, DFB has some limitations for lab experiments. It is a small molecule and may not penetrate cell membranes efficiently. DFB also has a relatively short half-life in vivo, which may limit its efficacy in animal studies.
Orientations Futures
There are several future directions for the study of DFB. One direction is to investigate the role of GSK-3β in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GSK-3β that can be used in clinical trials. Finally, the use of DFB in combination with other drugs may provide new therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of DFB involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with dimethylsulfamoyl chloride to form 2-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, DFB. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
DFB is widely used in scientific research to study the role of GSK-3β in various cellular processes. GSK-3β is a key regulator of the Wnt signaling pathway, which is involved in embryonic development, tissue homeostasis, and stem cell maintenance. DFB has been shown to inhibit GSK-3β activity and promote the differentiation of stem cells into specific cell types. DFB has also been used to study the role of GSK-3β in cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFWXIOMRNZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)





